5,5-Dimethylthiane-3-thiol
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Overview
Description
5,5-Dimethylthiane-3-thiol is an organosulfur compound with the molecular formula C7H14S2. It features a six-membered ring structure with two sulfur atoms and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dimethylthiane-3-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of sodium hydrosulfide with an alkyl halide, which results in the formation of the thiol compound . Another approach uses thiourea as a nucleophilic sulfur source, producing an intermediate isothiouronium salt that is subsequently hydrolyzed to yield the thiol .
Industrial Production Methods: Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. Large-scale synthesis typically involves the use of sodium hydrosulfide or thiourea in controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylthiane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers (sulfides)
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides)
Scientific Research Applications
5,5-Dimethylthiane-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethylthiane-3-thiol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to participate in redox reactions, influencing various biological and chemical processes. The thiol group can interact with molecular targets, such as proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- Methanethiol (CH3SH)
- Ethanethiol (C2H5SH)
- Propane-1-thiol (C3H7SH)
Comparison: 5,5-Dimethylthiane-3-thiol is unique due to its six-membered ring structure with two sulfur atoms, which distinguishes it from simpler thiols like methanethiol and ethanethiol.
Properties
Molecular Formula |
C7H14S2 |
---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
5,5-dimethylthiane-3-thiol |
InChI |
InChI=1S/C7H14S2/c1-7(2)3-6(8)4-9-5-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
MKKBHIWEXKWJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CSC1)S)C |
Origin of Product |
United States |
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